molecular formula C9H13NO B088773 Aminocarb phenol CAS No. 14143-25-0

Aminocarb phenol

Cat. No.: B088773
CAS No.: 14143-25-0
M. Wt: 151.21 g/mol
InChI Key: SZBIKNXBDIVHKY-UHFFFAOYSA-N
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Description

Aminocarb phenol, also known as 4-(dimethylamino)-3-methylphenol, is a chemical compound with the molecular formula C9H13NO. It is a derivative of phenol, characterized by the presence of a dimethylamino group and a methyl group attached to the benzene ring. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminocarb phenol can be synthesized through several methods. One common approach involves the reaction of 4-nitro-3-methylphenol with dimethylamine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of this compound. Another method involves the direct alkylation of 4-amino-3-methylphenol with dimethyl sulfate.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical synthesis. The process involves the use of high-pressure reactors and controlled reaction conditions to ensure high yield and purity. The starting materials, such as 4-nitro-3-methylphenol and dimethylamine, are sourced in bulk, and the reactions are carried out in the presence of suitable catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Aminocarb phenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, such as 2-methyl-1,4-benzoquinone.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common due to the activating effect of the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and chromic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: 2-methyl-1,4-benzoquinone

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound

Scientific Research Applications

Aminocarb phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its effects on cellular processes and its potential as a cytotoxic agent.

    Medicine: Investigated for its potential therapeutic applications, including its role as an antioxidant and antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of aminocarb phenol involves its interaction with cellular components. It acts as a potent proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis, affecting nerve fibers. Additionally, its antioxidant properties stem from its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative stress.

Comparison with Similar Compounds

Aminocarb phenol can be compared with other phenolic compounds, such as:

    Phenol: The simplest phenolic compound, used as an antiseptic and disinfectant.

    Hydroquinone: Known for its use in skin lightening and as a photographic developer.

    Benzoquinone: An oxidized form of phenol, used in organic synthesis and as a redox agent.

This compound is unique due to the presence of both a dimethylamino group and a methyl group, which confer distinct chemical properties and reactivity compared to other phenolic compounds.

Properties

IUPAC Name

4-(dimethylamino)-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-6-8(11)4-5-9(7)10(2)3/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBIKNXBDIVHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041598
Record name Aminocarb phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14143-25-0
Record name 4-(Dimethylamino)-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14143-25-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminocarb phenol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(dimethylamino)-3-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aminocarb phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)-m-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.522
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Record name AMINOCARB PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can we learn about the potential environmental impact of chemicals like aminocarb, based on the study on forest passerines?

A1: The study titled "Brain cholinesterase inhibition in forest passerines exposed to experimental aminocarb spraying" [] investigates the effects of aminocarb, a carbamate insecticide, on brain cholinesterase activity in birds. While it doesn't directly involve "Aminocarb phenol," the research highlights the potential ecological risks associated with chemicals structurally similar to aminocarb. The study demonstrates that aminocarb exposure can significantly inhibit brain cholinesterase activity in birds [], a crucial enzyme for proper nervous system function. This finding underscores the importance of carefully evaluating the environmental impact and potential non-target species effects of chemicals like aminocarb and its derivatives.

Q2: The first paper mentions the "Bromination of 4-dimethylamino-3-methylphenol." Could you explain the significance of bromination in chemical synthesis and its potential relevance to developing new compounds?

A2: Bromination, the introduction of a bromine atom into a molecule, is a fundamental reaction in organic synthesis []. It's often employed to modify the properties of existing molecules or serve as a stepping stone in multi-step syntheses. In the context of drug discovery, bromination can significantly alter a molecule's biological activity, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties. While the paper "Bromination of 4-dimethylamino-3-methylphenol and related indoline and tetrahydroquinoline derivatives" [] focuses on a specific set of compounds, it exemplifies how chemical modifications like bromination can be explored to create diverse chemical libraries for drug discovery and other applications.

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